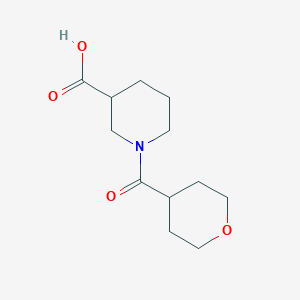

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(oxane-4-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c14-11(9-3-6-17-7-4-9)13-5-1-2-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFCJDXPMBYUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinecarboxylic acid (CAS Number: 1042799-65-4) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol. The compound features a piperidine ring and a tetrahydro-2H-pyran moiety, which are critical for its biological activity.

Research indicates that compounds containing piperidine and tetrahydropyran structures often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to influence metabolic pathways and cellular signaling.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness is likely attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various piperidine derivatives included this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

Study 2: Inflammatory Response Modulation

In vitro experiments were performed to assess the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of TNF-alpha and IL-6, indicating a potential role in managing inflammatory diseases.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound Treatment | 50 | 30 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinecarboxylic acid has been evaluated for its efficacy against various bacterial strains. A study demonstrated that modifications to the piperidine ring can enhance antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Neuropharmacological Effects

This compound is also being investigated for its neuropharmacological potential. Piperidine derivatives are known to interact with neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors. Preliminary studies suggest that this compound could serve as a scaffold for developing new antidepressants or anxiolytics.

Organic Synthesis

Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including acylation and alkylation processes. For example, it can be used to synthesize more complex molecules through reactions with electrophiles or nucleophiles, making it valuable in the pharmaceutical industry for drug development.

Case Study: Synthesis of Novel Compounds

A recent study highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with different acyl chlorides to produce a series of derivatives that were screened for biological activity. Results indicated that several derivatives exhibited potent anti-inflammatory properties, paving the way for further development.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The following table highlights key structural analogs and their substituents:

Key Observations :

Pharmacological Activity

- GABA Transporter Inhibition : SKF89976A (1-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid) is a well-documented GABA reuptake inhibitor, suggesting that 3-piperidinecarboxylic acid derivatives may modulate neurotransmitter systems .

- Prodrug Applications : Compounds like nipecotic acid prodrugs (e.g., ethyl esters) demonstrate enhanced bioavailability, highlighting the importance of esterification or carbonyl modifications in drug design .

- Cancer Cachexia : Anamorelin, a 3-piperidinecarboxylic acid derivative, acts as a ghrelin receptor agonist, indicating structural flexibility for diverse therapeutic targets .

Physicochemical Properties

Insights :

Commercial Availability and Pricing

- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid : Priced at $3,100/5 gm (AST2787, ).

- Ethyl 1-(4-pyridinyl)piperidine-4-carboxylate : Sold at undisclosed prices by Reine Bioscience (LBL36327, ).

The target compound’s commercial status is unreported, but synthesis routes from (e.g., base-catalyzed coupling) may apply.

Vorbereitungsmethoden

Method Highlights (Based on US Patent US5580994A):

- Starting Material: 2,7-dioxaspiro[4.4]nonane-1,6-dione.

- Reaction Conditions: Heated with water or alcohols in the presence of acidic catalysts (mineral acids such as sulfuric acid, phosphoric acid, or sulfonic acids; or heterogeneous acidic oxides) at elevated temperatures (200–300 °C, preferably 220–270 °C).

- Process: Can be conducted batchwise or continuously, with options for solid-bed catalysts or homogeneous catalysts.

- Outcome: Formation of tetrahydropyran-4-carboxylic acid or esters with good yield.

- Purification: Fractional distillation after reaction mixture cooling and catalyst removal.

- Catalyst Load: Typically 0.1 to 10 g of lactone per g of catalyst per hour.

- Alcohols Used: Methanol, ethanol, n-propanol, isopropanol, among others, to produce corresponding esters.

| Parameter | Details |

|---|---|

| Starting Material | 2,7-dioxaspiro[4.4]nonane-1,6-dione |

| Catalyst | Mineral acids (H2SO4, H3PO4, HCl), sulfonic acids, or acidic oxides |

| Temperature Range | 200–300 °C (optimal 220–270 °C) |

| Pressure | 0.1–5 bar |

| Reaction Mode | Batch or continuous |

| Alcohol Molar Ratio | 0.5:1 to 50:1 (preferably 1:1 to 30:1) |

| Catalyst Loading | 0.1–10 g lactone/g catalyst/hr |

| Purification | Cooling, catalyst removal, fractional distillation |

This method is advantageous due to relatively high yields and the ability to recycle unreacted starting materials.

Synthesis of 4-Oxotetrahydro-2H-pyran-3-carboxylic Acid Esters (Related Intermediates)

A related approach involves the synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, which can serve as an intermediate in the preparation of the target compound.

Method Highlights (Based on CN Patent CN104496858A):

- Reaction: Ethyl hydroxypropanoate and ethyl acrylate react under alkaline conditions to form 4-oxa-1,7-diethyl pimelate.

- Subsequent Step: Addition of a strong base at low temperature (-10 to 0 °C) induces Di Keman condensation to yield the 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

- Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Alkaline Conditions: Sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide.

- Advantages: One-pot operation, mild conditions, high purity intermediate without requiring extraction purification, and higher yields.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Step 1: Michael Addition | Ethyl hydroxypropanoate + ethyl acrylate, base (Na2CO3, K2CO3), solvent (THF/DMF) | 4-oxa-1,7-diethyl pimelate |

| Step 2: Di Keman Condensation | Strong base (sodium ethylate or sodium hydride), low temperature (-10 to 0 °C) | 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester |

This method is notable for its operational simplicity and improved yield compared to traditional multi-step syntheses.

Coupling to Piperidinecarboxylic Acid Moiety

The final step involves coupling the tetrahydropyran carbonyl derivative to the 3-position of piperidinecarboxylic acid.

- While specific detailed synthetic protocols for this compound are scarce, analogous compounds (e.g., 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid) are typically synthesized via amidation reactions.

- These reactions involve activation of the carboxylic acid (e.g., by carbodiimides or acid chlorides) followed by nucleophilic attack by the piperidine nitrogen.

- Control of reaction conditions such as temperature, solvent (e.g., dichloromethane, DMF), and stoichiometry is critical to maximize yield and purity.

- Purification is generally achieved by crystallization or chromatographic techniques.

| Reaction Aspect | Typical Conditions and Notes |

|---|---|

| Activation of Acid | Carbodiimides (e.g., DCC), acid chlorides |

| Coupling Partner | Piperidine derivative with free amine |

| Solvents | Dichloromethane, DMF, or other polar aprotic solvents |

| Temperature | 0 °C to room temperature |

| Purification | Crystallization, column chromatography |

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Tetrahydropyran-4-carboxylic acid | Acid-catalyzed hydrolysis/alcoholysis | 2,7-dioxaspiro[4.4]nonane-1,6-dione, acids, 200–300 °C | High yield, scalable, recyclable |

| 4-Oxotetrahydro-2H-pyran-3-carboxylic acid esters | Michael addition + Di Keman condensation | Ethyl hydroxypropanoate, ethyl acrylate, bases, THF/DMF, low temp | One-pot, mild conditions, high purity |

| Coupling to piperidinecarboxylic acid | Amidation | Activated acid derivatives, piperidine amine, carbodiimides | Efficient coupling, well-established |

Research Findings and Considerations

- The preparation of tetrahydropyran derivatives via spiro-lactone ring opening under acidic conditions is well-documented and offers a robust route to key intermediates with controllable purity.

- The use of one-pot condensation reactions under alkaline conditions to form oxotetrahydropyran esters reduces purification steps and improves overall synthetic efficiency.

- Amidation coupling to piperidine derivatives is a common and reliable method for constructing the final target compound, though specific protocols for the 3-carboxylic acid position require careful optimization due to steric and electronic factors.

- Reaction temperatures, solvent choice, and catalyst loading significantly influence yield and selectivity, demanding precise control in scale-up operations.

- No direct, detailed synthetic procedures specifically for this compound were found in the literature, but the above methods provide a comprehensive framework for its preparation.

Q & A

What are the key considerations in designing a multi-step synthesis protocol for 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinecarboxylic acid to ensure high yield and purity?

Methodological Answer:

Synthesis typically involves sequential steps such as coupling, cyclization, and functional group modifications. For example, palladium or copper catalysts (e.g., Pd(OAc)₂) are critical for cross-coupling reactions, while solvents like dimethylformamide (DMF) or toluene optimize reaction kinetics . Multi-step protocols require careful protection/deprotection strategies, such as using tert-butoxycarbonyl (Boc) groups to preserve reactive sites during intermediate steps . Post-synthesis purification via HPLC or recrystallization ensures ≥95% purity, as noted in protocols involving similar piperidine derivatives . Reaction temperature (e.g., 93–96°C for hydrolysis ) and inert atmospheres are critical to avoid side reactions.

How can researchers address discrepancies between theoretical and experimental NMR spectra during structural elucidation?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. To resolve these:

- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and assign signals unambiguously.

- Compare experimental data with density functional theory (DFT)-calculated chemical shifts.

- Validate stereochemistry via X-ray crystallography, as demonstrated in studies of structurally analogous compounds .

- Use deuterated solvents consistently to eliminate solvent-induced shifts .

What methodologies are recommended for analyzing the stereochemical configuration of the piperidine and tetrahydro-2H-pyran moieties?

Methodological Answer:

- X-ray crystallography : Provides definitive proof of absolute configuration, as used for ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- Optical rotation and circular dichroism (CD) : Compare experimental values with literature data for similar scaffolds .

In optimizing catalytic systems for coupling reactions, what factors influence the choice between palladium and copper-based catalysts?

Methodological Answer:

- Substrate compatibility : Palladium catalysts (e.g., Pd(OAc)₂) are preferred for aryl halide couplings, while copper systems (e.g., CuI) excel in Ullmann-type reactions .

- Reaction scale : Palladium offers higher turnover numbers for small-scale syntheses, whereas copper is cost-effective for large-scale applications .

- Ligand selection : Bulky ligands (e.g., XPhos) suppress side reactions in Pd-catalyzed steps .

How does the choice of solvent and temperature profile impact cyclization kinetics and product distribution?

Methodological Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization, enhancing reaction rates .

- Temperature gradients : Gradual heating (e.g., 40–100°C in tert-butyl alcohol ) prevents exothermic runaway reactions.

- Water content : Hydrolysis steps (e.g., 17h at 93–96°C in aqueous HCl ) require precise control to avoid over-degradation. Kinetic studies using in-situ IR or HPLC monitoring can optimize these parameters.

What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps .

- Crystallization-induced asymmetric transformation (CIAT) : Enhances enantiopurity during recrystallization .

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent quality .

How can researchers validate the biological activity of this compound against computational predictions?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., antibacterial targets ).

- In vitro assays : Validate predictions via MIC (minimum inhibitory concentration) tests for antimicrobial activity .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluorophenyl groups ) to test computational models.

What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Methodological Answer:

- Stability-indicating HPLC : Monitors degradation products under accelerated conditions (e.g., 40°C/75% RH) .

- Mass spectrometry (MS) : Identifies impurities via high-resolution accurate mass (HRAM) analysis .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability for storage recommendations .

How can contradictory solubility data from different studies be reconciled?

Methodological Answer:

- Standardize solvent systems : Use ICH-recommended buffers (e.g., phosphate-buffered saline) for consistency .

- DSC (differential scanning calorimetry) : Detect polymorphic forms affecting solubility .

- Hansen solubility parameters : Predict solubility in untested solvents computationally .

What advanced computational methods aid in predicting the compound’s reactivity in novel reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.